2-(4-fluorophenyl)-N-methoxy-N-methyl-2H-tetrazole-5-carboxamide
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Overview
Description
This compound is a derivative of tetrazole, which is a class of synthetic organic heterocyclic compound, consisting of a 5-member ring of four nitrogen atoms and one carbon atom . The presence of fluorophenyl suggests that a phenyl ring (a derivative of benzene) is also part of the compound, with a fluorine atom attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through a series of organic reactions, including nucleophilic substitution and condensation . The exact method would depend on the specific structure and functional groups present in the compound.Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Tetrazoles can participate in a variety of reactions, including cycloaddition reactions and reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined using a variety of analytical techniques .Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing similar structures have shown clinical and biological applications .
Mode of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Compounds with similar structures have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Compounds with similar structures have been reported to show good pharmacokinetic properties, having high gastrointestinal absorption, being orally bioavailable, and less toxic .
Result of Action
Compounds with similar structures have been reported to display a broad spectrum of biological activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-fluorophenyl)-N-methoxy-N-methyltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN5O2/c1-15(18-2)10(17)9-12-14-16(13-9)8-5-3-7(11)4-6-8/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXBPBIJTVEFTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NN(N=N1)C2=CC=C(C=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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